6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase c-Met . The c-Met receptor plays a crucial role in many cellular processes, including growth, regeneration, and healing. It is often deregulated in various types of cancers, contributing to tumor growth and metastasis .
Mode of Action
This compound acts as an inhibitor of c-Met . By binding to the c-Met receptor, it prevents the receptor from activating its downstream signaling pathways. This inhibition can disrupt the growth and spread of cancer cells that rely on c-Met signaling .
Biochemical Pathways
The c-Met receptor is part of the hepatocyte growth factor (HGF)/c-Met signaling axis . When this pathway is inhibited, it can affect various downstream effects, including cell proliferation, survival, and motility. This can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The compound has been found to have a narrow therapeutic window in cardio-related safety . It was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . Due to these factors, the compound was terminated as a preclinical candidate .
Result of Action
The inhibition of the c-Met receptor by this compound can lead to a decrease in tumor growth and metastasis. It also has broad phosphodiesterase family inhibition, which led to myocardial degeneration in rats .
Properties
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-18-10-11(9-15-18)25(23,24)20-6-2-5-19(7-8-20)14(22)12-3-4-13(21)17-16-12/h3-4,9-10H,2,5-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQYBHLPGEXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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